Methyl (2S)-2-{[(benzyloxy)carbonyl](methyl)amino}propanoate
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Overview
Description
Methyl (2S)-2-{[(benzyloxy)carbonyl](methyl)amino}propanoate is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.282. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Utilization in Peptide Research
- Peptide Synthesis : Methyl (2S,4R)-4-(benzyloxy)-N-(2,2-dimethyl-2H-azirin-3-yl)prolinate, a variant of Methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate, has been synthesized and used as a building block for model peptides. This demonstrates its utility in peptide research (Breitenmoser et al., 2001).
Chemical Structure Analysis
- Structural Studies : Detailed structural studies of related compounds, such as dabigatran etexilate tetrahydrate, have been conducted, which involve understanding the crystal structure and molecular interactions of these compounds (Liu et al., 2012).
Advanced Synthesis Methods
- Novel Synthesis Techniques : Researchers have developed efficient stereoselective synthesis methods for variants of Methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate. These methods focus on creating these compounds with high precision and stereoselectivity, which is crucial in pharmaceutical and chemical research (Zhong et al., 1999).
Application in Organic Chemistry
- Chemical Modification and Protection : The compound and its derivatives are used in the N-phthaloylation of amino acids and peptide derivatives. This highlights its role in protecting groups and modifications in organic synthesis (Casimir et al., 2002).
Exploration of Physical Properties
- Fluorescence and Structural Properties : Studies have been conducted on the synthesis of derivatives like (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate to understand their structural and fluorescence properties (Memeo et al., 2014).
Corrosion Inhibition Research
- Corrosion Inhibition : A derivative, methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate, was synthesized and tested as a corrosion inhibitor for carbon steel, demonstrating its potential application in industrial settings (Hachama et al., 2016).
Role in Biosynthesis
- Biosynthesis Intermediates : The compound has been studied as an intermediate in the biosynthesis of essential compounds like Biotin, showcasing its importance in biochemical pathways (Qin et al., 2014).
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the tert-butoxycarbonyl group finds large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
Properties
IUPAC Name |
methyl (2S)-2-[methyl(phenylmethoxycarbonyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-10(12(15)17-3)14(2)13(16)18-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYCUYKUGGKLIL-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(C)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N(C)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.